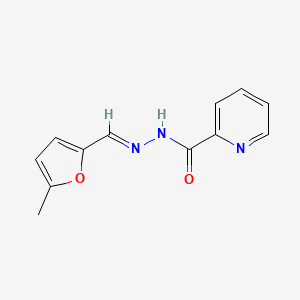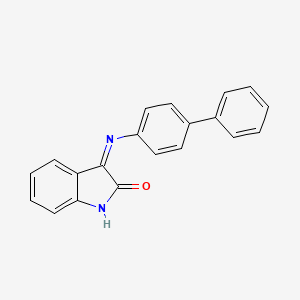
Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide est un composé organique qui présente un cycle pyridine, un groupe acide carboxylique et un fragment hydrazide lié à un cycle furane
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide implique généralement la condensation de l’hydrazide d’acide pyridine-2-carboxylique avec le 5-méthylfurfural. La réaction est généralement effectuée dans un solvant organique tel que l’éthanol ou le méthanol sous reflux. Le mélange réactionnel est ensuite refroidi et le produit est isolé par filtration et recristallisation.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle de la synthèse en laboratoire. Cela inclurait l’optimisation des conditions de réaction, la récupération du solvant et les processus de purification pour garantir un rendement élevé et une pureté élevée du produit final.
Analyse Des Réactions Chimiques
Types de réactions
L’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazide en une amine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle pyridine.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4) sont généralement utilisés.
Substitution : Les nucléophiles tels que les amines et les thiols peuvent être utilisés en conditions basiques pour réaliser des réactions de substitution.
Principaux produits formés
Oxydation : Dérivés oxydés des cycles furane et pyridine.
Réduction : Amines et autres formes réduites du groupe hydrazide.
Substitution : Divers dérivés de pyridine substitués en fonction du nucléophile utilisé.
Applications de la recherche scientifique
L’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique pour la préparation de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel en raison de sa capacité à interagir avec des cibles biologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
Pyridine-2-carboxylic acid (5-methyl-furan-2-ylmethylene)-hydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide implique son interaction avec des cibles moléculaires telles que les enzymes et les récepteurs. Le composé peut former des liaisons hydrogène et d’autres interactions avec ces cibles, conduisant à une modulation de leur activité. Les voies spécifiques impliquées peuvent inclure l’inhibition de l’activité enzymatique ou la perturbation des processus cellulaires.
Comparaison Avec Des Composés Similaires
Composés similaires
Hydrazide d’acide pyridine-2-carboxylique : N’a pas de cycle furane et a une réactivité et des applications différentes.
Hydrazone de 5-méthylfurfural : Contient le cycle furane mais n’a pas le fragment pyridine.
Unicité
L’acide pyridine-2-carboxylique (5-méthyl-furan-2-ylméthylène)-hydrazide est unique en raison de la présence à la fois des cycles pyridine et furane, qui confèrent des propriétés chimiques et biologiques distinctes. Cette combinaison permet une plus large gamme d’applications et de réactivité par rapport aux composés similaires.
Propriétés
Formule moléculaire |
C12H11N3O2 |
|---|---|
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-5-6-10(17-9)8-14-15-12(16)11-4-2-3-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+ |
Clé InChI |
JZPFBYGLYSLYFL-RIYZIHGNSA-N |
SMILES isomérique |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=CC=N2 |
SMILES canonique |
CC1=CC=C(O1)C=NNC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[bis(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]benzonitrile](/img/structure/B11664894.png)
![17-(2-Nitrophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11664895.png)
![5-nitro-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11664896.png)
![(5Z)-5-(3-iodo-5-methoxy-4-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethoxy}benzylidene)-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11664901.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B11664908.png)
![7-[(3-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11664930.png)

![N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B11664936.png)
methanone](/img/structure/B11664939.png)
![N'-[(Z)-(3-Bromophenyl)methylidene]-2-{4-[(2-chlorophenyl)methyl]piperazin-1-YL}acetohydrazide](/img/structure/B11664940.png)
![2-(1-methyl-1H-pyrrol-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B11664945.png)
![Ethyl 2-({[3-(piperidin-1-ylsulfonyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11664953.png)
